molecular formula C8H4BrF3N2 B1412176 2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227572-97-5

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No. B1412176
M. Wt: 265.03 g/mol
InChI Key: LMMIMVMSYIEOMB-UHFFFAOYSA-N
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Description

“2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of “2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It can also be synthesized from 2-Chloro-4-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile” is C6H3BrF3N . The molecular weight is 225.99 g/mol . The SMILES string is FC(F)(F)c1ccc(Br)nc1 .


Chemical Reactions Analysis

“2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile” is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors .


Physical And Chemical Properties Analysis

“2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile” is a solid substance . It has a melting point of 44-48 °C .

Scientific Research Applications

Role in Synthetic Pathways

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been utilized in the development of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). These scaffolds exhibit a wide range of applicability, underlining the importance of efficient synthetic routes for their development.

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-3-5(1-2-13)6(4-14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIMVMSYIEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228183
Record name 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile

CAS RN

1227572-97-5
Record name 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227572-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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